Visnadine

Catalog No.
S567530
CAS No.
477-32-7
M.F
C21H24O7
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Visnadine

CAS Number

477-32-7

Product Name

Visnadine

IUPAC Name

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbutanoate

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11?,18-,19-/m1/s1

InChI Key

GVBNSPFBYXGREE-CDDDFZJFSA-N

SMILES

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C

Synonyms

Carduben, visnadin, Visnadine, Visnagan

Canonical SMILES

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C

Visnadine, also known as visnadin, is a natural compound primarily isolated from the seeds of Ammi visnaga, a plant native to the Mediterranean region. This compound belongs to the class of organic compounds known as angular pyranocoumarins, characterized by a fused pyran and coumarin structure. Its chemical formula is C21H24O7C_{21}H_{24}O_{7}, with a molar mass of approximately 388.416 g/mol . Visnadine is recognized for its vasodilatory properties, making it significant in cardiovascular pharmacology.

Visnadine's vasodilatory effect is thought to be mediated by its ability to inhibit calcium ion (Ca2+) entry into smooth muscle cells lining the blood vessels []. This relaxation of the muscle cells leads to dilation of the vessels and increased blood flow []. Some studies suggest it might also have antioxidant and anti-inflammatory properties [].

Anti-inflammatory Properties

Studies suggest that Visnadine possesses anti-inflammatory properties. Research has shown its ability to suppress the production of inflammatory mediators like cytokines and chemokines in macrophages, cells of the immune system involved in inflammation []. Additionally, Visnadine has demonstrated effectiveness in reducing inflammation in animal models of arthritis and inflammatory bowel disease [, ].

Neuroprotective Effects

Visnadine has been investigated for its potential neuroprotective effects. Studies have shown it can protect brain cells from damage caused by oxidative stress and neuroinflammation, both implicated in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ].

, including:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be utilized to modify visnadine into oxidized derivatives.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to obtain reduced forms of the compound.
  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

These reactions are crucial for tailoring visnadine for specific applications in research and industry.

Visnadine exhibits significant biological activities, particularly as a vasodilator. It acts primarily by inhibiting L-type calcium channels in vascular smooth muscle cells, leading to muscle relaxation and increased blood flow. Studies have shown that visnadine can improve sexual function in women and has anti-inflammatory properties, as evidenced by reduced leukocyte counts in animal models . Its mechanism of action also includes potential interactions with other molecular pathways involved in vascular contraction at higher concentrations .

Synthetic Routes

Visnadine can be synthesized from the seeds of Ammi visnaga. The synthesis involves extracting the compound through various chromatography techniques to achieve purity suitable for laboratory use.

Industrial Production

For commercial purposes, improved extraction methods have been developed that enhance yield and reduce costs. These methods allow for large-scale production while maintaining the quality of visnadine.

Visnadine has several applications, particularly in:

  • Pharmaceuticals: Used as a vasodilator and spasmolytic agent.
  • Research: Investigated for its effects on smooth muscle relaxation and potential therapeutic benefits in conditions like hypertension and sexual dysfunction.
  • Traditional Medicine: Historically utilized in herbal remedies for various ailments related to cardiovascular health .

Research indicates that visnadine interacts with multiple biological targets beyond calcium channels. These interactions may influence various signaling pathways involved in cardiovascular health, inflammation, and potentially other physiological processes . Its effects vary with dosage and concentration, highlighting the need for careful evaluation in therapeutic contexts.

Visnadine shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypePrimary ActionUnique Features
VisnadineAngular pyranocoumarinVasodilatorStrong calcium channel blocking activity
CoumarinCoumarinAnticoagulantLess specific action on calcium channels
ApigeninFlavonoidAnti-inflammatoryBroader range of biological activities
DiosminFlavonoid glycosideVenotonicPrimarily targets venous circulation
BerberineIsoquinoline alkaloidAntimicrobialDifferent mechanism targeting bacteria

Visnadine's unique structure and specific action on calcium channels differentiate it from these compounds, particularly regarding its targeted effects on vascular smooth muscle relaxation.

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Exact Mass

388.15220310 g/mol

Monoisotopic Mass

388.15220310 g/mol

Heavy Atom Count

28

UNII

0RL4V0K263

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AX - Other peripheral vasodilators
C04AX24 - Visnadine

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

477-32-7

Wikipedia

Visnadine
�-Viniferin

Dates

Modify: 2024-04-14

Explore Compound Types